7-bromo-1,3-dioxaindan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,3-dioxaindan-5-ol is a chemical compound that features a bromine atom attached to a 1,3-dioxaindan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1,3-dioxaindan-5-ol typically involves the bromination of 1,3-dioxaindan-5-ol. This can be achieved using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,3-dioxaindan-5-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 1,3-dioxaindan-5-ol.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, or alkyl halides.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is 1,3-dioxaindan-5-ol.
Substitution: The major products depend on the substituent introduced, such as amines, thiols, or alkyl derivatives.
Scientific Research Applications
7-Bromo-1,3-dioxaindan-5-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-bromo-1,3-dioxaindan-5-ol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The bromine atom and the dioxaindan ring system play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,3-dioxaindan-5-ylmethanol: Similar structure but with a methanol group instead of a hydroxyl group.
5-Bromo-1,3-dioxane: Similar ring system but with different substituents.
Uniqueness
7-Bromo-1,3-dioxaindan-5-ol is unique due to its specific combination of a bromine atom and a dioxaindan ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
66799-94-8 |
---|---|
Molecular Formula |
C7H5BrO3 |
Molecular Weight |
217 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.